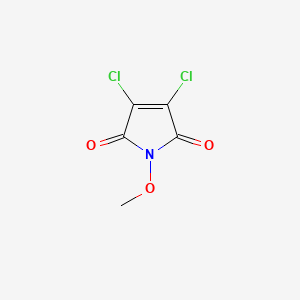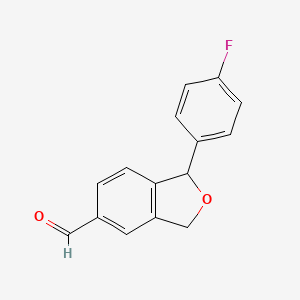
1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde
概述
描述
1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde is an organic compound that belongs to the class of isobenzofurans This compound is characterized by the presence of a fluorophenyl group attached to the isobenzofuran ring, along with a carbaldehyde functional group
准备方法
The synthesis of 1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde typically involves a multi-step process. One common method includes the following steps :
Grignard Reaction: The process begins with a Grignard reaction involving 4-fluorophenyl magnesium halide and a 5-substituted phthalide in an ether solvent. This reaction forms a 4-substituted-2-hydroxymethyl-4’-fluorobenzophenone intermediate.
Ketone Reduction: The intermediate undergoes a ketone reduction to form 4-substituted-2-hydroxymethylphenyl-1-(4-fluorophenyl)methanol.
Cyclization: Finally, a cyclization reaction is carried out to produce the desired this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity.
化学反应分析
1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
科学研究应用
1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde can be compared with other similar compounds, such as:
4-Fluoronitrobenzene: Both compounds contain a fluorophenyl group, but 4-fluoronitrobenzene has a nitro group instead of an isobenzofuran ring.
4-Fluoroamphetamine: This compound also contains a fluorophenyl group but differs in its structure and pharmacological properties.
Flunarizine: Although structurally different, flunarizine shares some pharmacological properties with this compound.
属性
分子式 |
C15H11FO2 |
|---|---|
分子量 |
242.24 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C15H11FO2/c16-13-4-2-11(3-5-13)15-14-6-1-10(8-17)7-12(14)9-18-15/h1-8,15H,9H2 |
InChI 键 |
KZYLEFYMGWMDQM-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2)C=O)C(O1)C3=CC=C(C=C3)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

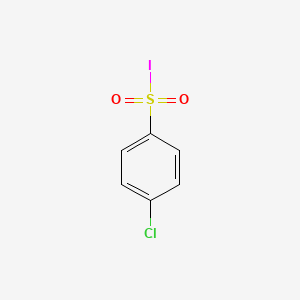
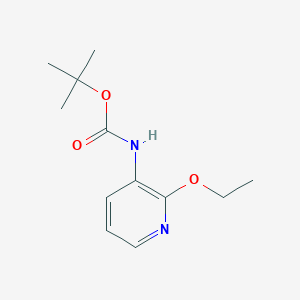
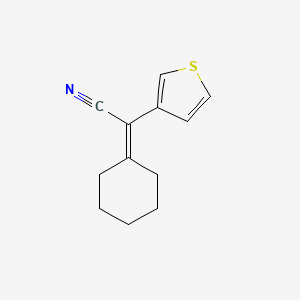
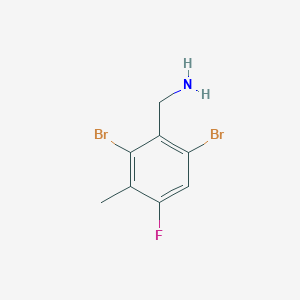
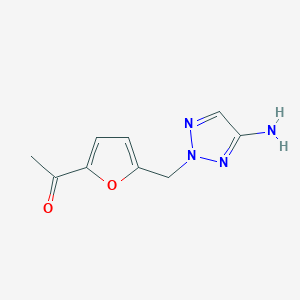
![5-(dibenzylamino)-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde](/img/structure/B8369288.png)
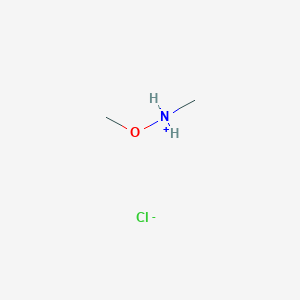

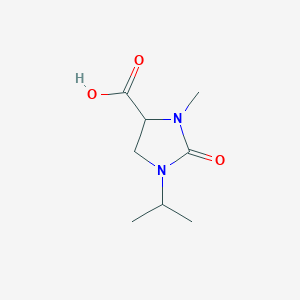
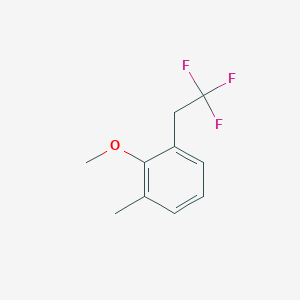
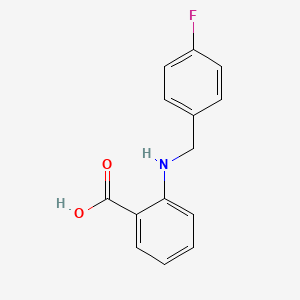
![2-(3-Fluorophenyl)-[1,3,6,2]dioxazaborocane](/img/structure/B8369328.png)
